N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative with a molecular formula of C₂₆H₃₁N₃O₄ and a molecular weight of 449.55 g/mol . Key structural features include:
- A 2-methoxybenzoyl group at position 1 of the decahydroquinoxaline ring, introducing an electron-donating methoxy substituent.
- A 3,4-dimethylphenyl acetamide side chain at position 2, contributing hydrophobic interactions.
Properties
Molecular Formula |
C26H31N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C26H31N3O4/c1-16-12-13-18(14-17(16)2)27-24(30)15-22-25(31)28-20-9-5-6-10-21(20)29(22)26(32)19-8-4-7-11-23(19)33-3/h4,7-8,11-14,20-22H,5-6,9-10,15H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
PTBCTVVKUYENGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the Quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the decahydroquinoxaline core.
Functionalization: Introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Target Compound vs. Tetrahydroquinoxaline Derivatives
- and 8 describe compounds with tetrahydroquinoxaline cores (partially unsaturated), compared to the target’s fully saturated decahydroquinoxaline. Saturation reduces ring strain and may enhance metabolic stability by limiting oxidative degradation .
Target Compound vs. Spiro-Indole Derivatives
Substituent Effects
Methoxy and Methyl Groups
- The 2-methoxybenzoyl group in the target compound contrasts with 4-methoxyphenoxy acetyl in . Ether linkages () may reduce steric hindrance compared to ester-based carbonyls (target compound), influencing target binding .
- 3,4-Dimethylphenyl substituents are recurrent in bioactive compounds (e.g., 9b in , E897-0431 in ), suggesting this group optimizes hydrophobic interactions in receptor-binding pockets .
Comparative Data Table
*Calculated based on molecular formulas in evidence.
Research Findings and Implications
Pharmacological Insights
Structural Challenges
- The target’s high molecular weight (~449.55 g/mol) may limit blood-brain barrier (BBB) penetration, a common issue in CNS-targeted drugs. Smaller analogues (e.g., 9b at ~354.4 g/mol) could offer better bioavailability .
Biological Activity
N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dimethylphenyl group, a methoxyphenyl carbonyl moiety, and a decahydroquinoxaline core. The molecular formula can be represented as with a molecular weight of approximately 398.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₃ |
| Molecular Weight | 398.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, one study found that the compound reduced cell viability in A2058 human melanoma cells by inducing apoptosis through the activation of caspase pathways .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It has been shown to target the hydrophobic pocket of autotaxin (ATX), an enzyme implicated in cancer progression. By inhibiting ATX, the compound reduces the levels of lysophosphatidic acid (LPA), a lipid mediator known to promote tumor growth and metastasis .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .
Study 1: Anticancer Activity in Melanoma
In a controlled laboratory setting, researchers evaluated the efficacy of the compound against A2058 melanoma cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a promising lead for developing new melanoma therapies.
Study 2: Neuroprotection in Neuronal Cells
Another study focused on the neuroprotective effects of the compound in SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced markers of apoptosis and improved cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
